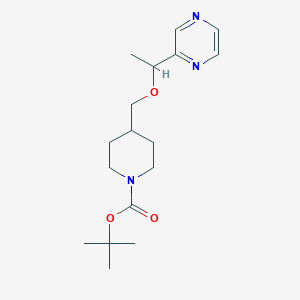

tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name for this compound is 2-methyl-2-propanyl 4-{[1-(2-pyrazinyl)ethoxy]methyl}-1-piperidinecarboxylate, which systematically describes each structural component and their connectivity. This nomenclature emphasizes the tert-butyl ester functionality at the 1-position of the piperidine ring, the methylene bridge at the 4-position, and the ethoxy-linked pyrazine substituent. Alternative chemical designations for this compound include 1-piperidinecarboxylic acid, 4-[[1-(2-pyrazinyl)ethoxy]methyl]-, 1,1-dimethylethyl ester, which provides a different perspective on the molecular architecture by emphasizing the carboxylic acid derivative nature of the compound.

The compound is also referenced in chemical databases under various synonymous names that reflect different aspects of its structure. These include 4-(1-pyrazin-2-yl-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester and tert-butyl 4-{[1-(pyrazin-2-yl)ethoxy]methyl}piperidine-1-carboxylate. Each of these designations highlights the hierarchical arrangement of functional groups, with the piperidine ring serving as the central scaffold, the tert-butyl carbamate providing protection and stability, and the pyrazine-ethoxy substituent introducing heterocyclic character. The Chemical Abstracts Service registry number for this compound is 1289385-77-8, which serves as a unique identifier in chemical databases and literature.

The nomenclature system also accommodates stereochemical considerations, although the current compound does not exhibit defined stereocenters according to available crystallographic data. The ethoxy linker between the piperidine and pyrazine moieties creates conformational flexibility that is captured in the systematic naming conventions. The molecular identifier systems, including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations, provide standardized methods for computational analysis and database searching. The International Chemical Identifier for this compound is InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3, which encodes the complete molecular structure in a machine-readable format.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C17H27N3O3, indicating a complex organic molecule with seventeen carbon atoms, twenty-seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This composition reflects the substantial molecular complexity arising from the integration of multiple heterocyclic and aliphatic components within a single molecular framework. The average molecular mass of this compound is 321.421 daltons, while the monoisotopic mass is 321.205242 daltons, values that are consistent with the presence of multiple heteroatoms and the extended carbon chain structure. The molecular weight places this compound in the range typical of small molecule pharmaceutical intermediates and building blocks used in medicinal chemistry applications.

The elemental analysis reveals important information about the compound's chemical composition and potential reactivity patterns. The carbon content accounts for approximately 63.54 percent of the total molecular weight, indicating a predominantly organic character with significant hydrocarbon content. The hydrogen content represents approximately 8.47 percent of the molecular weight, which is consistent with the presence of multiple saturated carbon centers and the tert-butyl protecting group. The nitrogen content, at approximately 13.08 percent, reflects the heterocyclic nature of both the piperidine core and the pyrazine substituent, contributing significantly to the compound's potential for hydrogen bonding and coordination chemistry. The oxygen content, representing approximately 14.95 percent of the molecular weight, is attributed to the carbamate functionality and the ethoxy linker, both of which influence the compound's polarity and solubility characteristics.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 17 | 12.011 | 204.187 | 63.54 |

| Hydrogen | 27 | 1.008 | 27.216 | 8.47 |

| Nitrogen | 3 | 14.007 | 42.021 | 13.08 |

| Oxygen | 3 | 15.999 | 47.997 | 14.95 |

| Total | 50 | 321.421 | 100.00 |

The molecular formula also provides insights into the degree of unsaturation present in the compound. With the formula C17H27N3O3, the degree of unsaturation can be calculated using the standard formula that accounts for nitrogen-containing heterocycles. The presence of the pyrazine ring contributes significantly to the overall unsaturation, while the piperidine ring and the ethoxy linker provide saturated components that influence the compound's conformational flexibility and chemical stability.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the most definitive method for elucidating the three-dimensional structure of organic compounds, providing atomic-level resolution of molecular geometry and intermolecular interactions. While direct crystallographic data for this compound is not available in the current literature, extensive structural studies of closely related piperidine-heterocycle compounds provide valuable insights into the expected conformational behavior of this molecule. X-ray crystallography operates on the principle that crystalline solids possess regular, periodic atomic arrangements with interatomic distances on the order of 1 angstrom, making them suitable for diffracting X-ray radiation with similar wavelengths.

Crystallographic studies of related compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, have revealed important conformational characteristics that are likely applicable to the pyrazine-containing analog. In this related structure, the plane of the pyrazole ring forms a dihedral angle of 33.4 degrees with the approximate mirror plane of the piperidine ring, indicating significant non-coplanarity between the heterocyclic components. This angular relationship suggests that similar conformational constraints may exist in the pyrazine derivative, where steric interactions between the ethoxy linker and the piperidine ring system could influence the overall molecular geometry.

The conformational analysis of heterocyclic compounds attached to piperidine rings has been extensively studied using X-ray crystallographic techniques. For instance, crystallographic examination of 2-(4-fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine reveals that the pyridopyrazine system makes dihedral angles of 45.51 degrees and 44.75 degrees with attached aromatic rings, demonstrating the tendency of these systems to adopt non-planar conformations. These findings suggest that the pyrazine moiety in this compound likely adopts a similar twisted orientation relative to the piperidine core, with the ethoxy linker providing additional conformational flexibility.

The X-ray crystallographic methodology involves several critical steps for structural determination, including crystal growth, data collection, and structure refinement. The quality of crystallographic data depends heavily on the formation of well-ordered crystal lattices, which can be challenging for compounds with flexible linker groups such as the ethoxy bridge present in the target molecule. Single crystal X-ray diffraction techniques have been successfully applied to characterize the molecular geometry of related piperidine derivatives, providing precise bond lengths, bond angles, and torsional angles that define the three-dimensional architecture. These studies typically reveal that piperidine rings adopt chair conformations with minimal distortion, while attached heterocyclic substituents can exhibit various orientations depending on the nature of the linking groups and intermolecular packing forces.

Substituent Effects: Piperidine Core-Pyrazine-Ethoxy Methyl Interactions

The substituent effects in this compound arise from complex interactions between the piperidine core, the pyrazine heterocycle, and the ethoxy methyl linker system. These interactions significantly influence the compound's conformational preferences, electronic properties, and chemical reactivity patterns. The piperidine ring serves as a central scaffold that adopts a chair conformation under normal conditions, providing a stable framework for the attachment of both the tert-butyl carbamate protecting group and the pyrazine-containing substituent. The 4-position substitution on the piperidine ring places the complex substituent in an equatorial orientation, which minimizes steric strain and allows for optimal spatial arrangement of the molecular components.

The pyrazine heterocycle introduces significant electronic effects through its nitrogen-containing aromatic system. Pyrazine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atoms, which creates a π-electron system that is more electrophilic than corresponding benzene derivatives. This electronic character influences the compound's reactivity and potential for coordination with metal centers or participation in hydrogen bonding networks. The presence of the pyrazine ring also introduces conformational constraints through its planar geometry, which contrasts with the three-dimensional structure of the piperidine core. The ethoxy linker provides crucial flexibility that allows the pyrazine ring to adopt various orientations relative to the piperidine framework while maintaining favorable electronic interactions.

The methylene bridge connecting the ethoxy group to the piperidine 4-position creates an additional conformational degree of freedom that significantly impacts the overall molecular geometry. This methylene group can rotate freely around its carbon-carbon bonds, allowing the ethoxy-pyrazine substituent to explore multiple conformational states. The conformational flexibility is somewhat constrained by steric interactions between the ethoxy group and the piperidine ring hydrogens, as well as by potential intramolecular hydrogen bonding interactions involving the pyrazine nitrogen atoms. Computational studies of related piperidine-heterocycle systems suggest that these compounds typically adopt extended conformations that minimize unfavorable steric contacts while maximizing favorable electronic interactions.

Table 2: Substituent Effect Analysis

| Structural Component | Electronic Effect | Steric Effect | Conformational Impact |

|---|---|---|---|

| Piperidine Core | Electron donating (nitrogen) | Chair conformation preference | Rigid scaffold |

| Pyrazine Ring | Electron withdrawing | Planar geometry | Restricted rotation |

| Ethoxy Linker | Weak electron donating | Moderate bulk | High flexibility |

| Methylene Bridge | Neutral | Minimal | Free rotation |

| tert-Butyl Group | Weak electron donating | High bulk | Conformational lock |

The electronic interactions between the piperidine nitrogen and the pyrazine system are mediated by the ethoxy-methyl linker, which provides both electronic insulation and conformational flexibility. The distance between these nitrogen-containing components is sufficient to minimize direct electronic coupling while allowing for through-space interactions under certain conformational arrangements. The tert-butyl carbamate group provides additional stabilization through its electron-withdrawing character, which reduces the basicity of the piperidine nitrogen and enhances the compound's chemical stability under various reaction conditions.

Comparative Structural Analysis with Related Piperidine-Pyrazine Hybrids

Comparative structural analysis reveals significant insights into the unique characteristics of this compound when examined alongside related piperidine-pyrazine hybrid compounds. The structural database contains numerous examples of piperidine derivatives bearing heterocyclic substituents, providing a rich foundation for comparative analysis. One closely related compound, tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate, differs primarily in the replacement of the piperidine core with piperazine and the absence of the ethoxy-methyl linker. This structural modification results in direct attachment of the pyrazine ring to the six-membered nitrogen-containing heterocycle, eliminating the conformational flexibility provided by the ethoxy bridge in the target compound.

The molecular weight comparison between these related structures reveals important trends in structural complexity and potential biological activity. The target compound, with a molecular weight of 321.421 daltons, is significantly larger than simpler piperidine-pyrazine analogs such as tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate, which has a molecular weight of 264.32 daltons. This increase in molecular weight corresponds to enhanced structural complexity through the incorporation of the ethoxy-methyl linker system, which provides additional sites for molecular recognition and potential pharmacological interactions. The increased molecular size also suggests enhanced lipophilicity, which could influence the compound's membrane permeability and distribution properties.

Structural comparisons with other heteroaryl-substituted piperidines, such as tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate, reveal the importance of linker group identity in determining overall molecular properties. This pyridine-containing analog incorporates a hydroxymethyl linker instead of the ethoxy-methyl system, resulting in different hydrogen bonding capabilities and conformational preferences. The presence of the hydroxyl group introduces additional polarity and potential for intermolecular interactions, contrasting with the ethoxy group's primarily hydrophobic character. These differences highlight how subtle structural modifications can significantly impact the overall properties of piperidine-heterocycle hybrid compounds.

Table 3: Comparative Analysis of Related Piperidine-Heterocycle Compounds

| Compound | Molecular Weight (Da) | Heterocycle | Linker Type | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 321.421 | Pyrazine | Ethoxy-methyl | Flexible linker, extended structure |

| Pyrazine-Piperazine Analog | 264.32 | Pyrazine | Direct bond | Rigid connection, reduced flexibility |

| Pyridine-Hydroxymethyl Analog | 292.37 | Pyridine | Hydroxymethyl | Polar linker, hydrogen bonding |

| Thiazole-Ethyl Analog | ~295 | Thiazole | Ethyl | Sulfur heterocycle, moderate flexibility |

The analysis of crystallographic data from related piperidine-heterocycle compounds provides valuable insights into the expected structural behavior of the target molecule. For example, studies of 2,5-bis[(E)-2-phenylethenyl]-3,6-bis(pyridin-2-yl)pyrazine demonstrate that pyrazine-containing systems can adopt various conformations depending on the nature and position of substituents. In this extended conjugated system, dihedral angles between adjacent aromatic units are approximately 50 degrees, while torsion angles along the arylene vinylene pathways are approximately 10 degrees. These findings suggest that the pyrazine ring in the target compound likely adopts a non-coplanar orientation relative to the piperidine core, with the ethoxy linker allowing for conformational adjustments to minimize steric strain.

The comparative analysis also reveals trends in the synthetic accessibility and chemical stability of different piperidine-heterocycle hybrid architectures. Compounds with direct heterocycle-piperidine bonds, such as those found in some pyrazole-substituted derivatives, often exhibit enhanced thermal stability but reduced conformational flexibility. In contrast, compounds with flexible linker groups, like the ethoxy-methyl system in the target molecule, typically display greater conformational freedom but may be more susceptible to hydrolytic degradation under certain conditions. This trade-off between stability and flexibility represents a fundamental consideration in the design of piperidine-based pharmaceutical intermediates and bioactive compounds.

Properties

IUPAC Name |

tert-butyl 4-(1-pyrazin-2-ylethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPEGRKHMYCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The most widely cited method involves the alkylation of tert-butyl piperidine-1-carboxylate with a pyrazine-containing electrophile. The reaction typically proceeds via a two-step process:

Synthesis of (1-(Pyrazin-2-yl)ethoxy)methyl Chloride

The pyrazine moiety is introduced through the preparation of (1-(pyrazin-2-yl)ethoxy)methyl chloride. Pyrazin-2-ylethanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions to generate the corresponding chloromethyl ether. This intermediate is highly reactive and must be used in situ to avoid decomposition.

Alkylation of Piperidine Carboxylate

tert-Butyl piperidine-1-carboxylate undergoes nucleophilic substitution with the chloromethyl ether in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, yielding the target compound after 12–24 hours.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chloromethyl ether | Pyrazin-2-ylethanol, SOCl₂ | DCM | 0°C | 2 | 85–90 |

| Alkylation | NaH, THF | THF | 0°C → 25°C | 24 | 70–75 |

Characterization data for the final product includes:

Palladium-Catalyzed Coupling Approaches

Alternative routes employ palladium-catalyzed cross-coupling to introduce the pyrazine moiety. These methods are advantageous for avoiding harsh alkylation conditions.

Sonogashira Coupling

A modified Sonogashira reaction links a piperidine-bearing alkyne to a pyrazine halide. tert-Butyl 4-ethynylpiperidine-1-carboxylate is prepared via desilylation of a trimethylsilyl-protected intermediate using tetrabutylammonium fluoride (TBAF). Subsequent coupling with 2-bromopyrazine in the presence of PdCl₂(PPh₃)₂ and copper iodide (CuI) affords the target compound.

Table 2: Sonogashira Coupling Parameters

| Component | Role | Quantity (equiv) |

|---|---|---|

| tert-Butyl 4-ethynylpiperidine-1-carboxylate | Alkyne substrate | 1.0 |

| 2-Bromopyrazine | Electrophilic partner | 1.2 |

| PdCl₂(PPh₃)₂ | Catalyst | 0.05 |

| CuI | Co-catalyst | 0.05 |

| Diethylamine | Base | 3.0 |

Reaction yields range from 75–80% after purification by flash chromatography.

Structural and Conformational Insights

X-ray crystallography of analogous compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, reveals critical conformational details. The pyrazine ring forms a dihedral angle of 33.4° with the piperidine ring, influencing steric interactions during synthesis. This spatial arrangement necessitates optimized reaction conditions to prevent steric hindrance, particularly in alkylation and coupling steps.

Comparative Analysis of Methods

Efficiency and Scalability

Purification Challenges

Both methods require chromatography due to byproducts such as unreacted starting materials and deprotected piperidine derivatives. Tert-butyl groups enhance solubility in organic solvents, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Neurological Disorders

Research indicates that compounds containing piperidine structures can exhibit neuroprotective properties. The interaction of tert-butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.

Case Study : A study conducted on the effects of similar piperidine derivatives showed significant improvement in behavioral tests for anxiety in rodent models, indicating the potential of this compound in psychiatric medicine.

Anticancer Activity

The compound has shown promising results in preclinical studies for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and modulation of immune responses.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 0.5 | Induces apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 0.8 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 0.6 | Modulates PD-L1 pathway |

Case Study : In vitro assays demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

Immunomodulation

The compound's ability to modulate immune responses has been explored, particularly its effect on T-cell activation and tumor microenvironment.

Case Study : A recent investigation assessed the immunomodulatory effects of piperidine derivatives on mouse splenocytes. Results indicated enhanced cytotoxic activity against tumor cells when treated with this compound, highlighting its potential as an immunotherapeutic agent.

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation |

| Neuroprotective | Potential improvement in anxiety behavior |

| Immunomodulatory | Enhances T-cell activity against tumors |

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate with analogous piperidine/piperazine derivatives, focusing on substituent variations, molecular properties, and synthesis pathways:

Key Structural and Functional Differences

The ketone in the pyrazin-2-yl ethoxy derivative (CAS 1420826-82-9) introduces a polar carbonyl group, which may affect solubility and reactivity compared to the ethoxymethyl linkage in the target compound .

Linker Variations :

- The ethoxymethyl group in the target compound (‑O‑CH₂‑CH₂‑) offers flexibility and moderate hydrophobicity, whereas the oxy linker (‑O‑) in creates a shorter, more rigid connection .

Physicochemical Properties :

Biological Activity

tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazine moiety, which contributes to its biological activity. The molecular formula is , and its structure allows for interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific proteins and enzymes. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and potential anticancer activities.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies on related pyrazine derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for COX inhibition can be comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to reference drugs .

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate . The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in both biological research and pharmaceutical development.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate?

The synthesis typically involves coupling a pyrazin-2-yl ethanol derivative with a tert-butyl piperidine carboxylate precursor. For example:

- Step 1 : React 1-(pyrazin-2-yl)ethanol with a brominated or activated piperidine intermediate under nucleophilic substitution conditions.

- Step 2 : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature to form the ether linkage .

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures ensures high purity .

Q. What spectroscopic methods are recommended for structural characterization?

- NMR : H and C NMR confirm the piperidine backbone, tert-butyl group ( ppm), and pyrazine protons ( ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement .

Q. What safety precautions are essential during handling?

Q. How should the compound be stored for long-term stability?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture or strong oxidizers .

Q. What solvents are optimal for its synthesis and purification?

- Reaction Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Catalyst Loading : Increase DMAP from 0.1 to 0.2 equivalents to accelerate coupling efficiency.

- Temperature : Conduct reactions at 0°C to suppress side reactions (e.g., elimination).

- Solvent Choice : Switch to DMF for better solubility of polar intermediates .

Q. What strategies mitigate side reactions like unwanted substitutions?

Q. How does the pyrazin-2-yl group influence electrophilic substitution reactivity?

The electron-deficient pyrazine ring directs electrophiles to the oxygen or nitrogen atoms. For example:

- Oxidation : Hydrogen peroxide oxidizes the ethoxy group to a ketone.

- Nucleophilic Attack : Grignard reagents target the pyrazine nitrogen under basic conditions .

Q. What computational methods predict metabolic pathways in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.